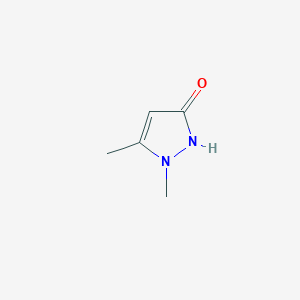
6-Methoxy-1,3-benzodioxole-5-carbaldehyde
概要
説明
2-Methoxy-4,5-Methylenedioxybenzaldehyde is an organic compound with the molecular formula C10H10O4 It is a derivative of benzaldehyde, featuring both methoxy and methylenedioxy functional groups
準備方法
合成経路と反応条件: 2-メトキシ-4,5-メチレンジオキシベンズアルデヒドを合成する一般的な方法の1つは、ピペロナールを酢酸中、臭素で臭素化し、続いて得られた2-ブロモ-4,5-メチレンジオキシベンズアルデヒドをナトリウムメトキシドと臭化銅で還流する方法です。 . 別の方法には、ピペロナールを6-ニトロピペロナールにニトロ化し、アミノアルデヒドに還元し、2-ヒドロキシ-4,5-メチレンジオキシベンズアルデヒドにジアゾ化する方法があります。 .
工業生産方法: この化合物の工業生産方法は広く文書化されていません。上記のプロセスは、安全と効率性を確保するために適切な修正を加えることで、工業用アプリケーションに拡大することができます。
化学反応の分析
反応の種類: 2-メトキシ-4,5-メチレンジオキシベンズアルデヒドは、以下のを含むさまざまな化学反応を起こします。
酸化: アルデヒド基は、対応するカルボン酸を形成するために酸化することができます。
還元: アルデヒド基は、対応するアルコールを形成するために還元することができます。
置換: メトキシ基とメチレンジオキシ基は、求電子置換反応に参加することができます。
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。
置換: 鉄(III)塩化物などの触媒の存在下でのハロゲン(例:臭素)。
主要な生成物:
酸化: 2-メトキシ-4,5-メチレンジオキシ安息香酸。
還元: 2-メトキシ-4,5-メチレンジオキシベンジルアルコール。
置換: 使用される置換基に応じて、さまざまなハロゲン化誘導体。
科学的研究の応用
2-メトキシ-4,5-メチレンジオキシベンズアルデヒドは、科学研究でいくつかの応用があります。
作用機序
2-メトキシ-4,5-メチレンジオキシベンズアルデヒドの作用機序は完全に解明されていません。 これは、体内のさまざまな酵素やシグナル伝達経路と相互作用することが知られています。 たとえば、代謝変換を受けて、生物学的効果を発揮する活性代謝物を形成することができます。 . これらの相互作用は、細胞プロセスに影響を与え、治療効果につながる可能性があります。
類似の化合物:
比較: 2-メトキシ-4,5-メチレンジオキシベンズアルデヒドは、ベンゼン環上の特定の官能基とその位置によってユニークです。この構造配置により、ミリスチシンやMMDMAなどの類似の化合物と比較して、異なる化学的および生物学的特性が与えられます。 たとえば、ミリスチシンは主に殺虫剤効果と向精神作用で知られていますが、2-メトキシ-4,5-メチレンジオキシベンズアルデヒドは、有機合成の中間体としてより一般的に使用されています。 .
類似化合物との比較
Myristicin: 3-Methoxy-4,5-Methylenedioxyallylbenzene, found in nutmeg and other spices.
MMDMA: 5-Methoxy-3,4-Methylenedioxymethamphetamine, a designer drug with structural similarities.
Comparison: 2-Methoxy-4,5-Methylenedioxybenzaldehyde is unique due to its specific functional groups and their positions on the benzene ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds like myristicin and MMDMA. For instance, while myristicin is primarily known for its insecticidal and psychoactive effects, 2-Methoxy-4,5-Methylenedioxybenzaldehyde is more commonly used as an intermediate in organic synthesis .
特性
IUPAC Name |
6-methoxy-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIYDDIPUGCVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206495 | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5780-00-7 | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)


